Atraric Acid

Description

Structure

3D Structure

Properties

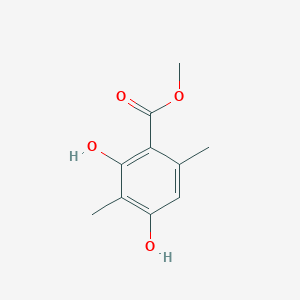

IUPAC Name |

methyl 2,4-dihydroxy-3,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h4,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQHKWMIDYRWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041653 | |

| Record name | Methyl 3-methylorsellinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4707-47-5 | |

| Record name | Atraric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atraric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-methylorsellinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHYLORSELLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12YH9T04QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atraric Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atraric acid, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse pharmacological activities. With demonstrated antiandrogenic, anti-inflammatory, and other biological effects, this compound presents a promising lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is primarily found in various species of lichens and in the bark of the African plum tree, Pygeum africanum. While present in several lichen genera, the yields can vary significantly depending on the species and environmental conditions.

| Natural Source | Family/Genus | Typical Yield of this compound | References |

| Pygeum africanum (bark) | Rosaceae | Low µg/g levels | [1] |

| Evernia prunastri (Oakmoss) | Parmeliaceae | Content varies; found in extracts | [2][3][4] |

| Parmotrema species | Parmeliaceae | Content varies among species | [5][6] |

| Stereocaulon japonicum | Stereocaulaceae | Presence reported | |

| Heterodermia hypoleuca | Physciaceae | 2.05% from methanol extract (96.5% purity) | [7] |

| Fruits of Vitis vinifera L. | Vitaceae | Presence reported |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high yield and purity.

Experimental Protocol: Solvent Extraction

This protocol describes a general procedure for the extraction of this compound from lichen thalli or dried plant material.

1. Sample Preparation:

-

Air-dry the collected lichen thalli or plant bark to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Soxhlet Extraction:

-

Place the powdered material (e.g., 100 g) into a cellulose thimble.

-

Assemble a Soxhlet extraction apparatus with a round-bottom flask containing the chosen solvent (e.g., 500 mL of dichloromethane, acetone, or methanol).[8][9]

-

Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the Soxhlet extractor runs clear.

-

After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Experimental Protocol: Purification by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.[10][11][12]

1. Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

2. Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

-

Carefully load the dissolved sample onto the top of the silica gel column.

3. Elution:

-

Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner. The exact solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis.

-

Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis and Compound Isolation:

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable staining reagent.

-

Combine the fractions containing pure this compound, as determined by TLC.

-

Evaporate the solvent from the combined fractions under reduced pressure to yield purified this compound.

5. Purity Assessment:

-

The purity of the isolated this compound can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its therapeutic development.

Androgen Receptor (AR) Signaling Pathway

This compound is a known antagonist of the androgen receptor, a key driver in the development and progression of prostate cancer.[13][14] Its primary mechanism of action is the inhibition of the nuclear translocation of the AR.[13] In the absence of androgens, the AR resides in the cytoplasm. Upon androgen binding, it translocates to the nucleus to regulate gene expression. This compound interferes with this process, thereby preventing the activation of androgen-responsive genes.

NF-κB Signaling Pathway (Anti-inflammatory Action)

This compound has demonstrated significant anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.[7][15] LPS, a component of the outer membrane of Gram-negative bacteria, triggers an inflammatory response by activating Toll-like receptor 4 (TLR4). This leads to a signaling cascade that results in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The released NF-κB then translocates to the nucleus and activates the transcription of pro-inflammatory genes. This compound has been shown to downregulate the phosphorylation of IκB and the extracellular signal-regulated kinase (ERK), another key component of this pathway, thereby suppressing NF-κB activation.[7]

PKA/CREB/MITF Signaling Pathway

Recent studies have indicated that this compound can also modulate the PKA/CREB/MITF signaling pathway, which is centrally involved in melanogenesis (the production of melanin). Alpha-melanocyte-stimulating hormone (α-MSH) activates this pathway, leading to increased melanin synthesis.[16][17] this compound has been shown to downregulate this pathway, suggesting its potential use in treating hyperpigmentation disorders.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its well-defined mechanisms of action, particularly its roles as an androgen receptor antagonist and an anti-inflammatory agent, make it a compelling candidate for further drug development. This guide provides a foundational understanding of its natural origins, methods for its isolation, and the key signaling pathways through which it exerts its effects, serving as a valuable resource for researchers in the field. Further investigation into the quantitative yields from various natural sources and optimization of isolation protocols will be crucial for advancing the research and application of this promising molecule.

References

- 1. Chemical comparison of Prunus africana bark and pygeum products marketed for prostate health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds Evernic Acid and Atranorin: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds Evernic Acid and Atranorin: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. This compound Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 12. Purification [chem.rochester.edu]

- 13. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

In Silico Analysis of Atraric Acid's Interaction with the Androgen Receptor: A Technical Guide

Introduction

Atraric acid (AA), a naturally occurring phenolic compound isolated from the bark of Pygeum africanum, has emerged as a significant subject of research in the context of prostate cancer therapeutics.[1][2] It functions as a specific antagonist of the human androgen receptor (AR), a key driver in the progression of prostate cancer.[1][3] By competitively binding to the AR, this compound inhibits the transactivation mediated by androgens, thereby impeding cancer cell growth and invasiveness.[1][4] This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the binding mechanism of this compound and its derivatives to the androgen receptor, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-inducible transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription.[5][6] This signaling cascade is crucial for the development and progression of prostate cancer.[7] this compound disrupts this pathway by acting as an antagonist.

Caption: Androgen receptor signaling pathway and the inhibitory action of this compound.

In Silico Modeling Workflow

The computational investigation of this compound's interaction with the androgen receptor typically involves a multi-step workflow, beginning with protein and ligand preparation, followed by molecular docking to predict binding poses, and often extending to molecular dynamics simulations for assessing the stability of the complex.

Caption: A generalized workflow for the in silico modeling of this compound binding to the androgen receptor.

Experimental Protocols

Molecular Docking of this compound to the AR Ligand-Binding Domain

A crucial step in understanding the antagonistic action of this compound is to predict its binding mode within the ligand-binding domain (LBD) of the androgen receptor. Molecular docking simulations are employed for this purpose.

1. Preparation of the Androgen Receptor Structure:

-

The three-dimensional crystal structure of the human androgen receptor LBD is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3V49.[8]

-

Pre-processing of the receptor structure is performed using software such as AutoDockTools.[8] This involves:

2. Preparation of the Ligand (this compound):

-

The 3D structure of this compound and its derivatives are generated using chemical drawing software (e.g., ChemDraw) and subsequently converted to a 3D format (e.g., PDB or MOL2).

-

Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

3. Docking Simulation:

-

Molecular docking is carried out using a program like AutoDock Vina.[8]

-

A grid box is defined to encompass the entire ligand-binding pocket of the AR LBD. This ensures that the docking algorithm searches for the best binding pose within the relevant active site.

-

The docking simulation is then executed, allowing the program to explore various conformations and orientations of the ligand within the receptor's binding site.

4. Analysis of Docking Results:

-

The output of the docking simulation provides multiple binding poses for the ligand, ranked by their predicted binding affinities (scoring functions).

-

The top-ranked poses are visually inspected to analyze the key interactions between this compound (or its derivatives) and the amino acid residues of the AR LBD. These interactions often include hydrogen bonds and hydrophobic contacts.[3][9]

Quantitative Data Summary

The following table summarizes the findings from computational and functional analyses of this compound and its derivatives, highlighting the key structural features that influence their antagonist activity against the androgen receptor.

| Compound/Feature | Observation | Significance for AR Antagonism | Reference |

| This compound (AA) | Acts as a specific AR antagonist. | Establishes AA as a novel chemical platform for AR antagonists. | [3][9] |

| Para-hydroxyl group | Essential for antagonizing androgen-activated AR activity. Forms a hydrogen bond with the LBD. | Crucial for anchoring the molecule within the binding pocket and for antagonistic function. | [3][9] |

| Ortho- and Meta-methyl groups | Essential for AR antagonism. Interact with hydrophobic residues of the ligand pocket. | Important for the proper positioning and hydrophobic interactions within the AR LBD. | [3][9] |

| Extension of Hydrophobic Side Chain | Leads to slightly stronger AR antagonism. | Enhances binding affinity through increased hydrophobic interactions. | [3][9] |

| AA Derivatives | None of the 12 synthesized derivatives activated the AR. | Confirms that the core structure of AA is responsible for antagonism, not agonism. | [3][9] |

Key Molecular Interactions and Structure-Activity Relationships

In silico modeling has been instrumental in elucidating the structure-activity relationship (SAR) of this compound as an AR antagonist.[9] The key takeaways from these computational studies are:

-

Hydrogen Bonding: The para-hydroxyl group of this compound is critical for its antagonistic activity, as it forms a hydrogen bond with residues in the AR ligand-binding domain.[3] Modifications to the basic structure of AA can alter this hydrogen-bonding network.[9]

-

Hydrophobic Interactions: The ortho- and meta-methyl groups on the benzene ring of this compound engage in hydrophobic interactions with residues within the ligand-binding pocket, which is essential for its antagonistic function.[3][9]

-

Specificity: this compound is a highly specific inhibitor of the AR and does not significantly affect other closely related nuclear receptors like the glucocorticoid or progesterone receptors.[1][2]

The logical relationship between the structural features of this compound and its biological activity as an AR antagonist is depicted below.

Caption: Logical relationship between the structural features of this compound and its AR antagonistic activity.

In silico modeling has proven to be an invaluable tool in understanding the molecular basis of this compound's antagonism of the androgen receptor. Through techniques like molecular docking, researchers have been able to predict the binding modes of this compound and its derivatives, leading to a clearer understanding of the key structural determinants for its activity.[8][9] This knowledge is crucial for the rational design of novel and more potent AR antagonists based on the this compound scaffold, which holds promise for the development of new therapeutics for prostate cancer.[1][2] The combination of computational and functional assays provides a powerful paradigm for modern drug discovery and development.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational and functional analysis of the androgen receptor antagonist this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Delivery of this compound Derived from Stereocaulon japonicum with Enhanced Skin Permeation and Hair Regrowth Activity for Androgenic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. The bioactivity of this compound as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for HPLC Analysis of Atraric Acid in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atraric acid, with the IUPAC name methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is a naturally occurring phenolic compound found in various plant species, notably in the root-bark of Pygeum africanum and lichens such as Evernia prunastri (Oakmoss).[1] There is growing interest in this compound due to its potential antiandrogenic activity, which has led to investigations into its use for treating benign prostate hyperplasia and prostate cancer.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to be reliable and reproducible for research and quality control purposes.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acidified water and an organic solvent. The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Apparatus and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical balance.

-

Ultrasonic bath.

-

Vortex mixer.

-

Centrifuge.

-

pH meter.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

Volumetric flasks and pipettes.

-

-

Chemicals and Reagents:

-

This compound reference standard (≥98% purity).

-

HPLC grade methanol.

-

HPLC grade acetonitrile.

-

HPLC grade water.

-

Phosphoric acid or acetic acid (analytical grade).

-

Plant material (e.g., dried and powdered Evernia prunastri).

-

Experimental Protocols

Sample Preparation (Plant Extract)

-

Extraction:

-

Accurately weigh approximately 1.0 g of the dried and powdered plant material into a suitable flask.

-

Add 20 mL of methanol (or acetone) and extract using an ultrasonic bath for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper into a collection flask.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[3]

-

-

Sample Solution Preparation:

Standard Preparation

-

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. This is the stock solution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

-

HPLC Method and Validation

The method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]

Data Presentation

HPLC Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required depending on the specific plant matrix and HPLC system used.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |

| Mobile Phase | Isocratic: Methanol: 1% Phosphoric Acid in Water (82:18, v/v)[4] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm[4] |

| Run Time | Approximately 15 minutes |

Method Validation Summary

The following tables provide a template for summarizing the quantitative data from the method validation experiments.

Table 2: Linearity

| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| Correlation Coefficient (r²) | > 0.999 | |

| Regression Equation | y = mx + c |

Table 3: Precision

| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Mean | Standard Deviation | % RSD |

| Repeatability | 50 | < 2% | |||

| Intermediate Precision | 50 | < 2% |

Table 4: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) (n=3) | Mean Recovery (%) | % RSD |

| 80% | 40 | |||

| 100% | 50 | < 2% | ||

| 120% | 60 |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) | Method |

| LOD | Signal-to-Noise Ratio of 3:1 | |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Visualization

Experimental Workflow Diagram

References

Application Notes and Protocols: Atraric Acid as a Standard for Phytochemical Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atraric acid, a naturally occurring phenolic compound, is gaining significant attention in phytochemical and pharmacological research.[1] Found in sources such as the root-bark of Pygeum africanum and various lichens, it is chemically known as methyl 2,4-dihydroxy-3,6-dimethylbenzoate.[1][2] Its established biological activities, including anti-inflammatory and androgen receptor (AR) antagonist effects, make it a valuable compound for drug development, particularly in the context of prostate diseases.[3][4][5]

These application notes provide a comprehensive guide for utilizing this compound as a reference standard in phytochemical analysis. This document outlines its physicochemical properties, detailed protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and insights into its mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and analysis.

| Property | Value | Reference |

| IUPAC Name | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | [1] |

| Synonyms | Methyl atrarate, Veramoss, Evernyl | [1] |

| CAS Number | 4707-47-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molar Mass | 196.20 g/mol | [1] |

| Melting Point | 141-146 °C | |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in DMSO and methanol. | [3] |

Quantitative Analysis of this compound

The accurate quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and quality control. Below are detailed protocols for HPLC-UV and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of phenolic compounds like this compound.

3.1.1. Experimental Protocol: HPLC-UV Analysis

a) Standard Solution Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

b) Sample Preparation (from Pygeum africanum bark extract):

-

Accurately weigh 1 g of the dried and powdered bark extract.

-

Perform extraction with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

c) Chromatographic Conditions: A reverse-phase HPLC method can be employed for the analysis of this compound (methyl 2,4-dihydroxy-3,6-dimethylbenzoate).[6]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

3.1.2. Method Validation Parameters (Example Data)

The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound. Note: These are representative values and should be determined for each specific method and instrument.

| Parameter | Typical Value |

| Retention Time (tR) | ~ 5.8 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

3.1.3. Experimental Workflow: HPLC-UV Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the identification and quantification of this compound, especially in complex matrices. Derivatization is typically required to increase the volatility of the phenolic hydroxyl groups.

3.2.1. Experimental Protocol: GC-MS Analysis

a) Standard and Sample Preparation: Follow the same initial steps for standard solution and sample preparation as described for the HPLC-UV method.

b) Derivatization (Silylation):

-

Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

-

Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

c) GC-MS Conditions:

| Parameter | Recommended Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 m/z |

| Mode | Selected Ion Monitoring (SIM) for quantification |

3.2.2. Method Validation Parameters (Example Data)

The following table provides representative performance characteristics for a validated GC-MS method for this compound. Note: These are example values and must be experimentally determined.

| Parameter | Typical Value |

| Retention Time (tR) of TMS-derivative | ~ 15.2 min |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

3.2.3. Experimental Workflow: GC-MS Analysis

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is vital for drug development and interpreting experimental results.

Inhibition of the Androgen Receptor (AR) Signaling Pathway

This compound is a known antagonist of the androgen receptor.[3] It inhibits the nuclear translocation of the AR, a critical step for its function as a transcription factor that promotes the growth of prostate cells.[3]

Modulation of the MAPK/NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory effects by suppressing the MAPK/NF-κB signaling pathway.[4] It has been shown to inhibit the phosphorylation of key proteins such as IκB and ERK, which are crucial for the activation of this pro-inflammatory cascade.[4]

Conclusion

This compound serves as a critical reference standard for the phytochemical analysis of plant extracts and the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to accurately quantify this compound and further investigate its promising biological activities. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental processes and mechanisms of action, facilitating a deeper understanding of this multifaceted compound.

References

- 1. researchgate.net [researchgate.net]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Atraric Acid as a Lead Compound

Introduction

Atraric acid (AA), a naturally occurring phenolic compound found in sources like the bark of Pygeum africanum and various lichens, has emerged as a promising lead compound for the development of novel therapeutics.[1][2][3] Its diverse biological activities stem from its ability to modulate multiple key signaling pathways. Primarily recognized as a potent antagonist of the human androgen receptor (AR), this compound's therapeutic potential extends to anti-inflammatory, anti-angiogenic, and other cellular regulatory functions.[4][5][6] These application notes provide an overview of its primary mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experiments to facilitate further research and drug development.

Application Note 1: Anti-Cancer Therapeutics for Prostate Cancer

This compound demonstrates significant potential in the treatment of both androgen-dependent and castration-resistant prostate cancer (CRPC).[6][7] Its primary anti-cancer mechanism involves the direct antagonism of the androgen receptor, a key driver of prostate cancer progression.[1][6]

Mechanism of Action: Androgen Receptor (AR) Antagonism

This compound functions as a specific AR antagonist.[4][8] Unlike some clinical anti-androgens that can become ineffective due to AR mutations, this compound has shown efficacy against wild-type AR and certain therapy-resistant mutants, suggesting a distinct mode of antagonism.[5][7] The mechanism involves several key steps:

-

Competitive Binding: this compound is thought to compete with androgens like dihydrotestosterone (DHT) for binding to the AR's ligand-binding domain.[9]

-

Inhibition of Nuclear Translocation: It effectively inhibits the transport of the AR from the cytoplasm into the nucleus, a critical step for the receptor to function as a transcription factor.[6]

-

Repression of AR-Mediated Transcription: By preventing nuclear translocation and AR activation, this compound represses the transcription of AR target genes, such as prostate-specific antigen (PSA), which are crucial for cancer cell growth and proliferation.[4][6]

-

Induction of Cellular Senescence: In both castration-sensitive and CRPC cells, this compound treatment has been shown to inhibit growth and induce cellular senescence.[7]

Quantitative Data: Bioactivity in Prostate Cancer Cell Lines

| Cell Line | Type | Parameter | Compound | Concentration / IC50 | Reference |

| LNCaP | Androgen-Dependent PCa | PSA Gene Expression | This compound | 10 µM (Significant Repression) | [4] |

| C4-2 | Androgen-Independent PCa | PSA Gene Expression | This compound | 10 µM (Significant Repression) | [4] |

| LNCaP | Androgen-Dependent PCa | Cell Growth | This compound | Efficiently Repressed | [6] |

| C4-2 | Androgen-Independent PCa | Cell Growth | This compound | Efficiently Repressed | [6] |

| CV1 | AR-Negative | AR Transactivation | This compound | 10 µM (Repressed DHT-induced AR) | [4] |

Experimental Protocol: Luciferase Reporter Assay for AR Antagonism

This protocol is designed to quantify the antagonistic effect of this compound on AR-mediated gene transcription.

-

Principle: CV1 cells (which lack endogenous AR) are co-transfected with a human AR expression vector and a reporter plasmid containing luciferase gene under the control of an androgen-responsive promoter. In the presence of an androgen (e.g., DHT), the AR activates and drives luciferase expression. An antagonist like this compound will compete with DHT, leading to a dose-dependent decrease in luciferase activity.

-

Materials:

-

CV1 cells

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

DMEM with 10% charcoal-stripped FBS (cs-FBS, to remove endogenous steroids)

-

Human AR expression vector (e.g., pCMV-hAR)

-

Luciferase reporter vector (e.g., pGL3-ARE)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dihydrotestosterone (DHT)

-

This compound (dissolved in DMSO)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom plates

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed CV1 cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in DMEM with 10% FBS. Allow cells to attach overnight.

-

Transfection: The next day, replace the medium with DMEM with 10% cs-FBS. Co-transfect cells in each well with the AR expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM with 10% cs-FBS. Treat the cells with:

-

Vehicle control (DMSO)

-

DHT (e.g., 1 nM final concentration)

-

This compound at various concentrations (e.g., 0.1, 1, 10, 100 µM)

-

DHT (1 nM) + this compound at various concentrations

-

-

Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla) or total protein content. Express the results as a percentage of the activity observed with DHT alone. Plot the dose-response curve for this compound to determine its IC50 for AR antagonism.

Application Note 2: Anti-Angiogenic Effects in CRPC

In advanced prostate cancer, neo-angiogenesis is critical for tumor growth and metastasis. This compound has been shown to suppress this process through a novel, VEGF-independent pathway.[5][7]

Mechanism of Action: Inhibition of ANGPT2-Mediated Angiogenesis

Androgens can promote angiogenesis in CRPC cells by inducing the secretion of pro-angiogenic factors. This compound counteracts this effect by targeting the Angiopoietin 2 (ANGPT2) pathway.[5][7]

-

AR-Dependent ANGPT2 Expression: In CRPC cells, androgens bind to the AR, which then upregulates the expression and secretion of ANGPT2.[7]

-

Inhibition by this compound: As an AR antagonist, this compound blocks the androgen-induced expression and secretion of ANGPT2.[5][7]

-

Endothelial Cell Response: Secreted ANGPT2 acts on receptors (integrins) on endothelial cells, promoting their migration and tube formation, which are key steps in angiogenesis.

-

Suppression of Angiogenesis: By reducing ANGPT2 levels, this compound inhibits these downstream angiogenic processes, ultimately reducing blood vessel formation within the tumor microenvironment.[7]

Experimental Protocol: Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

-

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a basement membrane matrix (e.g., Matrigel). In the presence of pro-angiogenic factors, they will form interconnected networks, or "tubes." The inhibitory effect of this compound is measured by treating CRPC cells, collecting their conditioned medium, and applying it to the HUVECs.

-

Materials:

-

HUVECs

-

CRPC cell line (e.g., C4-2)

-

Endothelial Cell Growth Medium (EGM)

-

RPMI-1640 medium with 10% cs-FBS

-

Matrigel (growth factor reduced)

-

DHT and this compound

-

24-well or 48-well plates

-

Inverted microscope with a camera

-

-

Procedure:

-

Prepare Conditioned Medium (CM):

-

Seed C4-2 cells and grow to ~70% confluency.

-

Wash cells and replace the medium with serum-free RPMI.

-

Treat cells with Vehicle, DHT (10 nM), or DHT + this compound (10 µM) for 48 hours.

-

Collect the supernatant (CM), centrifuge to remove cell debris, and store at -80°C.

-

-

Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 48-well plate with 50-100 µL of Matrigel per well. Be careful not to introduce bubbles.

-

Matrigel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in a basal medium (without growth factors). Seed 1.5-2.0 x 10⁴ HUVECs into each Matrigel-coated well.

-

Treatment: Add the previously prepared conditioned media to the respective wells.

-

Incubation: Incubate the plate for 4-18 hours at 37°C. Monitor tube formation periodically under a microscope.

-

Imaging and Analysis: Capture images of the tube networks. Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analyzer plugin.

-

-

Data Analysis: Compare the tube formation parameters in the this compound-treated group to the DHT-stimulated control. A significant reduction indicates anti-angiogenic activity.

Application Note 3: Anti-Inflammatory Applications

This compound exhibits potent anti-inflammatory properties by inhibiting key mediators in the inflammatory cascade.[10][11]

Mechanism of Action: Suppression of the MAPK/NF-κB Pathway

The anti-inflammatory effects of this compound are largely mediated by its ability to suppress the MAPK and NF-κB signaling pathways in macrophages stimulated by lipopolysaccharide (LPS).[4][10]

-

LPS Stimulation: LPS, a component of bacterial cell walls, binds to Toll-like receptor 4 (TLR4) on macrophages.

-

Pathway Activation: This binding triggers intracellular signaling cascades, including the phosphorylation (activation) of Extracellular signal-Regulated Kinases (ERK), a member of the MAPK family.

-

NF-κB Activation: The pathway also leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This frees NF-κB to translocate to the nucleus.

-

Pro-inflammatory Gene Expression: In the nucleus, activated NF-κB drives the transcription of pro-inflammatory genes, including iNOS (producing nitric oxide, NO), COX-2 (producing prostaglandin E2, PGE2), and cytokines like IL-6 and IL-1β.[10]

-

Inhibition by this compound: this compound has been shown to downregulate the phosphorylation of both ERK and IκB, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory mediators.[4][10]

Quantitative Data: Anti-inflammatory Activity in RAW264.7 Macrophages

| Parameter | Condition | Compound | Concentration | Result | Reference |

| Nitric Oxide (NO) | LPS-stimulated | This compound | 1-300 µM | Dose-dependent inhibition | [4] |

| Prostaglandin E2 (PGE2) | LPS-stimulated | This compound | 1-300 µM | Dose-dependent inhibition | [10] |

| IL-6, IL-1β | LPS-stimulated | This compound | 1-300 µM | Dose-dependent inhibition | [10] |

| iNOS Protein Expression | LPS-stimulated | This compound | 100, 300 µM | Dose-dependent reduction | [4] |

| COX-2 Protein Expression | LPS-stimulated | This compound | 100, 300 µM | Dose-dependent reduction | [4] |

| Cell Viability | Unstimulated | This compound | Up to 300 µM | No influence | [4] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the NO concentration.

-

Materials:

-

RAW264.7 macrophage cell line

-

DMEM with 10% FBS

-

LPS (from E. coli)

-

This compound (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well clear, flat-bottom plates

-

Microplate reader (540 nm)

-

-

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 300 µM) or vehicle (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Nitrite Measurement:

-

Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Express the results as a percentage of the NO production in the LPS-only treated group.

Application Note 4: this compound as a Lead Structure for Drug Development

The defined structure-activity relationship (SAR) of this compound makes it an excellent chemical scaffold for lead optimization.

Structure-Activity Relationship (SAR) for AR Antagonism

Computational and functional studies have identified key chemical features of this compound that are essential for its AR antagonistic activity.[8][12]

-

Para-hydroxyl group: This group is critical. It is believed to form a hydrogen bond with the AR ligand-binding domain (LBD), anchoring the molecule correctly for an antagonistic effect.[8][12]

-

Ortho- and Meta-methyl groups: These groups interact with hydrophobic pockets within the LBD. Their presence is functionally important for antagonism.[8][12]

-

Ester Side Chain: While the ester itself is not essential for bioactivity (non-ester derivatives retain activity), modifications to this part of the molecule can modulate its properties.[9][13] For instance, extending the hydrophobic side chain can lead to slightly stronger AR antagonism.[12]

Lead Optimization Strategies

Based on the known SAR, several strategies can be employed to develop novel therapeutics derived from the this compound scaffold:

-

Side Chain Modification: Synthesize and test derivatives with different hydrophobic side chains in place of the methyl ester to improve potency and pharmacokinetic properties.[12]

-

Bioisosteric Replacement: Replace the ester group with more stable functionalities like ketones or amides to prevent potential hydrolysis by cellular esterases and improve the compound's metabolic stability.[9][13]

-

Scaffold Hopping: Use the core dihydroxy-dimethylbenzoate structure as a starting point to design novel, non-steroidal AR antagonists.

-

Dual-Target Inhibitors: Explore modifications that could enhance its activity against other identified targets (e.g., PTP1B, with an IC50 of 51.5 µM) to create multi-functional drugs for complex diseases like metabolic syndrome or diabetes.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US20090143466A1 - Isolation of this compound, Synthesis of this compound Derivatives, and Use of this compound and the Derivatives Thereof for the Treatment of Benign Prostatic Hyperplasia, Prostate Carcinoma and Spinobulbar Muscular Atrophy - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The natural compound this compound suppresses androgen-regulated neo-angiogenesis of castration-resistant prostate cancer through angiopoietin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. This compound | Phosphatase | Androgen Receptor | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Computational and functional analysis of the androgen receptor antagonist this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The bioactivity of this compound as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Atraric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the anti-inflammatory properties of atraric acid. The methodologies cover both in vitro and in vivo models, focusing on key inflammatory mediators and signaling pathways.

Part 1: In Vitro Evaluation of Anti-inflammatory Effects

The primary in vitro model for studying the anti-inflammatory effects of this compound utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.

Assessment of Cytotoxicity

Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on the selected cell line.

Protocol: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 300 µM) for 24 hours.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Concentrations that do not significantly reduce cell viability (typically >90%) are considered non-cytotoxic and are used for subsequent experiments.[1][2]

Measurement of Inflammatory Mediators

A. Nitric Oxide (NO) Production

This compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, is a primary indicator of its anti-inflammatory potential.[1][3]

Protocol: Griess Assay for Nitrite Quantification

-

Cell Culture and Treatment: Seed RAW264.7 cells (5 x 10⁵ cells/mL) in a 24-well plate and incubate overnight. Pre-treat cells with 1 µg/mL LPS for 1 hour, followed by treatment with non-cytotoxic concentrations of this compound for 24 hours.[1]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. A dose-dependent reduction in NO production by this compound indicates anti-inflammatory activity.[1][2]

B. Pro-inflammatory Cytokines and Prostaglandin E2 (PGE2)

This compound has been shown to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), as well as the inflammatory mediator PGE2.[1][4][5]

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Culture and Treatment: Follow the same procedure as for the Griess assay (Protocol 1.2.A, step 1).

-

Supernatant Collection: Collect the cell culture supernatant after treatment.

-

ELISA Procedure: Perform ELISA for PGE2, IL-6, IL-1β, and GM-CSF using commercially available kits, following the manufacturer's instructions.[1][2][6] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a measurable color change.

-

-

Data Analysis: Measure the absorbance and calculate the cytokine/PGE2 concentrations based on the standard curve.

Quantitative Data Summary: In Vitro Effects of this compound on Inflammatory Mediators

| Mediator | Cell Line | Stimulant | This compound Conc. (µM) | Inhibition (%) | Reference |

| NO | RAW264.7 | LPS (1 µg/mL) | 300 | 69% | [1] |

| PGE2 | RAW264.7 | LPS (1 µg/mL) | 300 | 100% | [1] |

| IL-1β | RAW264.7 | LPS (1 µg/mL) | 300 | 36.3% | [1] |

| IL-6 | RAW264.7 | LPS (1 µg/mL) | 300 | 93.3% | [1] |

| GM-CSF | RAW264.7 | LPS (1 µg/mL) | 300 | 80.9% | [1] |

Analysis of Pro-inflammatory Enzyme Expression

This compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[1][4][5]

Protocol: Western Blotting

-

Cell Lysis: After treatment with LPS and this compound, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is used to quantify the protein expression levels relative to the loading control.

Investigation of Signaling Pathways

This compound exerts its anti-inflammatory effects by suppressing the MAPK/NF-κB signaling pathway.[1][4][7] This is evaluated by measuring the phosphorylation of key proteins in this pathway.

Protocol: Western Blotting for Phosphorylated Proteins

-

Cell Treatment and Lysis: Treat RAW264.7 cells with LPS and this compound for a shorter duration (e.g., 30 minutes to 4 hours) to capture the transient phosphorylation events.[3][8] Lyse the cells as described in Protocol 1.3.

-

Western Blotting: Perform Western blotting as described above, using primary antibodies specific for the phosphorylated forms of IκB, ERK, and NF-κB (p65 subunit). Also, probe for the total forms of these proteins to assess changes in phosphorylation status.

-

Data Analysis: Quantify the band intensities and present the data as the ratio of phosphorylated protein to total protein.

Signaling Pathway Diagram: this compound's Mechanism of Action

Caption: this compound inhibits LPS-induced inflammation by suppressing the ERK/NF-κB signaling pathway.

Part 2: In Vivo Evaluation of Anti-inflammatory Effects

In vivo models are essential for confirming the anti-inflammatory efficacy of this compound in a whole-organism context.

LPS-Induced Endotoxin Shock Model

This model mimics systemic inflammation and is used to assess the protective effects of this compound against a severe inflammatory challenge.[1][4][5]

Protocol: Mouse Model of Endotoxin Shock

-

Animal Model: Use female BALB/c mice (or other appropriate strain).

-

Treatment Groups:

-

Control (vehicle)

-

LPS only (e.g., 10 mg/kg, intraperitoneal injection)

-

LPS + this compound (e.g., 10 and 30 mg/kg, intraperitoneal injection)

-

-

Dosing Regimen: Administer this compound at specified times before and/or after the LPS challenge (e.g., 2 hours before and 4 hours after LPS injection).[1]

-

Sample Collection: At a designated time point post-LPS injection, collect blood (for serum) and peritoneal lavage fluid.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum and peritoneal fluid using ELISA.

-

Histopathology: Harvest major organs (e.g., lungs, liver, kidneys), fix them in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Analyze the sections for signs of inflammation, such as leukocyte infiltration, vasodilation, and tissue damage.[1]

Quantitative Data Summary: In Vivo Effects of this compound in Endotoxin Shock Model

| Cytokine | Sample | Treatment Group (LPS + this compound) | Reduction in Cytokine Level | Reference |

| TNF-α | Serum | 30 mg/kg | Significant | [1] |

| IL-6 | Serum | 30 mg/kg | Significant | [1] |

| TNF-α | Peritoneal Fluid | 30 mg/kg | Significant | [1] |

| IL-6 | Peritoneal Fluid | 30 mg/kg | Significant | [1] |

Carrageenan-Induced Paw Edema Model

This is a widely used model of acute, localized inflammation.[9][10][11]

Protocol: Rat/Mouse Paw Edema Assay

-

Animal Model: Use Wistar rats or Swiss albino mice.

-

Treatment Groups:

-

Control (vehicle)

-

Carrageenan only

-

Carrageenan + this compound (various doses)

-

Carrageenan + Positive Control (e.g., Indomethacin)

-

-

Dosing: Administer this compound or the positive control (typically intraperitoneally or orally) 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[10]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan-only group.

Experimental Workflow Diagram: Carrageenan-Induced Paw Edema

References

- 1. This compound Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. This compound Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carrageenan induced paw: Topics by Science.gov [science.gov]

Troubleshooting & Optimization

Optimization of reaction conditions for atraric acid synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of atraric acid (methyl 2,4-dihydroxy-3,6-dimethylbenzoate). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to aid in the optimization of reaction conditions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process:

-

Carboxylation of 2,5-dimethylresorcinol to 2,4-dihydroxy-3,6-dimethylbenzoic acid via a Kolbe-Schmitt or similar reaction.

-

Esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid to this compound.

Step 1: Carboxylation of 2,5-dimethylresorcinol

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to no conversion of 2,5-dimethylresorcinol | Insufficient activation of the phenol to the phenoxide. | Ensure the use of a strong enough base (e.g., sodium or potassium hydroxide) and anhydrous conditions. The presence of water can hinder the formation of the reactive phenoxide. |

| Low CO₂ pressure. | The Kolbe-Schmitt reaction typically requires high CO₂ pressure (e.g., 5-100 atm) to drive the carboxylation of less reactive phenols. For dihydroxy phenols, the conditions might be milder, but ensuring a sealed, pressurized system is crucial.[1][2][3] | |

| Reaction temperature is too low. | The carboxylation often requires elevated temperatures (e.g., 125-150°C) to proceed at an appreciable rate.[1] | |

| Formation of isomeric byproducts (e.g., 2,6-dihydroxy-3,5-dimethylbenzoic acid) | Reaction conditions favoring the thermodynamically more stable para-isomer or other isomers. | The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the choice of alkali metal cation. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can favor the para-isomer, especially at higher temperatures.[3] For 2,5-dimethylresorcinol, carboxylation is desired at the 4-position. Careful control of temperature and the choice of base are important. |

| Product decomposition | Excessively high reaction temperatures. | While high temperatures are needed, exceeding the decomposition temperature of the product will lower the yield. Optimize the temperature by running small-scale experiments at varying temperatures. |

Step 2: Esterification of 2,4-dihydroxy-3,6-dimethylbenzoic Acid

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of this compound | Equilibrium of the Fischer esterification lies towards the reactants. | To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent).[4] Also, remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. |

| Incomplete reaction. | Increase the reaction time and/or temperature (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC). The use of microwave irradiation can significantly reduce reaction times and improve yields.[5] | |

| Ineffective catalyst. | Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is used. For substrates sensitive to strong acids, milder methods like using methyl iodide with a base (e.g., KHCO₃) in a polar aprotic solvent (e.g., DMF) can be employed.[6] | |

| Hydrolysis of the ester product | Presence of excess water during workup or purification. | Ensure all workup steps are performed under anhydrous conditions where possible, and thoroughly dry the final product. |

| Formation of side products (e.g., etherification of phenolic hydroxyl groups) | Use of harsh methylating agents or reaction conditions. | When using methyl iodide, control the stoichiometry and reaction temperature to favor esterification over etherification. |

| Difficulty in product purification | Contamination with unreacted starting material or catalyst. | During workup, wash the organic extract with a sodium bicarbonate solution to remove unreacted carboxylic acid and the acid catalyst. Recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water, or ethyl acetate/hexane) can be effective for purification. |

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. First, 2,5-dimethylresorcinol is carboxylated to form 2,4-dihydroxy-3,6-dimethylbenzoic acid. This is typically achieved through a Kolbe-Schmitt type reaction. The second step is the esterification of the resulting carboxylic acid with methanol, often under acidic conditions (Fischer esterification) or using a methylating agent, to yield this compound.[7]

Q2: What are the critical parameters for the Kolbe-Schmitt reaction in this synthesis?

A2: The critical parameters for the carboxylation of 2,5-dimethylresorcinol are temperature, carbon dioxide pressure, and the choice of base. Dihydroxy phenols like resorcinol derivatives can often be carboxylated under milder conditions than simple phenol.[3] However, careful optimization is needed to maximize the yield of the desired 2,4-dihydroxy-3,6-dimethylbenzoic acid and minimize the formation of isomers.

Q3: How can I optimize the yield of the Fischer esterification step?

A3: To optimize the Fischer esterification, you can:

-

Use a large excess of methanol to shift the reaction equilibrium towards the product.[4]

-

Use an effective acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Remove the water byproduct, for instance, by using a Dean-Stark apparatus.

-

Increase the reaction temperature to the reflux temperature of the alcohol.

-

Consider using microwave-assisted synthesis, which has been shown to improve yields and dramatically reduce reaction times for the esterification of substituted benzoic acids.[5]

Q4: Are there alternative methods for the esterification step?

A4: Yes, an alternative to the Fischer esterification is to use a methylating agent. For example, reacting 2,4-dihydroxy-3,6-dimethylbenzoic acid with methyl iodide in the presence of a base like potassium bicarbonate in a solvent such as DMF is an effective method.[6] This can be a good option for substrates that are sensitive to strong acidic conditions.

Q5: What is a suitable method for purifying the final this compound product?

A5: After the reaction workup, which typically involves extraction and washing to remove impurities, this compound can be purified by recrystallization. Suitable solvent systems for recrystallization include methanol/water, ethanol/water, or ethyl acetate/hexane. The choice of solvent will depend on the impurities present. Column chromatography can also be used for higher purity if required.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dihydroxy-3,6-dimethylbenzoic Acid via Kolbe-Schmitt Type Reaction

This protocol is a general guideline based on the principles of the Kolbe-Schmitt reaction adapted for a substituted resorcinol. Optimization of temperature and pressure is recommended for specific laboratory setups.

-

Preparation of the Phenoxide: In a high-pressure autoclave, thoroughly mix 2,5-dimethylresorcinol with an equimolar to slight excess of a strong base (e.g., potassium carbonate or a mixture of sodium and potassium carbonates). The reactants should be as anhydrous as possible.

-

Carboxylation: Seal the autoclave and purge with dry carbon dioxide gas. Pressurize the reactor with CO₂ to the desired pressure (start with a range of 10-20 atm). Heat the mixture to 130-150°C with vigorous stirring. Maintain these conditions for 4-6 hours.

-

Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mixture in water. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The 2,4-dihydroxy-3,6-dimethylbenzoic acid will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxy-3,6-dimethylbenzoic acid in a large excess of methanol (e.g., 20-30 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of carboxylic acid) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 3: Synthesis of this compound via Methylation

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxy-3,6-dimethylbenzoic acid in anhydrous DMF.

-

Base Addition: Add 1.5 equivalents of potassium bicarbonate to the solution and stir for 10 minutes at 40°C.[6]

-

Methylation: Add a slight excess (e.g., 1.1 equivalents) of methyl iodide.

-

Reaction: Stir the reaction mixture at 40°C for 90-120 minutes.[6]

-

Workup: Quench the reaction by pouring it into ice water. Extract the product with ethyl acetate (3 times). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Data Presentation

Table 1: Optimization of Kolbe-Schmitt Reaction Conditions for Dihydroxybenzoic Acid Synthesis (Illustrative)

| Entry | Base | Temperature (°C) | CO₂ Pressure (atm) | Time (h) | Yield of 2,4-dihydroxybenzoic acid (%) |

| 1 | Na₂CO₃ | 130 | 10 | 4 | Moderate |

| 2 | K₂CO₃ | 130 | 10 | 4 | Moderate-Good |

| 3 | Na₂CO₃/K₂CO₃ (1:1) | 130 | 10 | 4 | Good |

| 4 | K₂CO₃ | 150 | 10 | 4 | High |

| 5 | K₂CO₃ | 150 | 20 | 4 | Very High |

| 6 | K₂CO₃ | 150 | 20 | 8 | High (potential for decomposition) |

Note: This table is illustrative and based on general principles of the Kolbe-Schmitt reaction. Actual yields will vary based on the specific experimental setup.

Table 2: Optimization of Fischer Esterification of a Substituted Benzoic Acid under Microwave Conditions

| Entry | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Methanol | H₂SO₄ (5) | 110 | 15 | 85 |

| 2 | Methanol | H₂SO₄ (5) | 130 | 15 | 95 |

| 3 | Ethanol | H₂SO₄ (5) | 130 | 15 | 92 |

| 4 | n-Butanol | H₂SO₄ (5) | 130 | 15 | 98 |

| 5 | Methanol | p-TsOH (5) | 130 | 15 | 93 |

| 6 | Methanol | H₂SO₄ (5) | 130 | 5 | 70 |

Data adapted from studies on the optimization of Fischer esterification of substituted benzoic acids under sealed-vessel microwave conditions.[5]

Visualizations

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 7. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5 [chemicalbook.com]

Stability testing of atraric acid under different storage conditions